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N1-Acetylspermidine-d6 Dihydrochloride

Cat. No.: B1152471
M. Wt: 266.24
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Polyamines and N-Acetylated Derivatives in Biological Systems

Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycations essential for a multitude of cellular functions in virtually all living organisms. nih.govhmdb.ca These positively charged molecules interact with negatively charged macromolecules like DNA, RNA, and proteins. This interaction allows them to play crucial roles in stabilizing nucleic acid structures, regulating gene expression, and modulating protein synthesis. mdpi.com Polyamines are deeply involved in fundamental cellular processes including cell growth, proliferation, differentiation, and stress responses, making their homeostasis critical for cellular health. nih.govmdpi.com

The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. N-acetylation is a key mechanism in this regulatory network. nih.gov The enzyme spermidine/spermine N1-acetyltransferase (SSAT) catalyzes the addition of an acetyl group to spermidine and spermine. physiology.orgnih.gov This acetylation neutralizes the positive charge on the polyamines, which reduces their binding affinity for anionic molecules like DNA and RNA. nih.govcdnsciencepub.com The acetylated derivatives, such as N1-acetylspermidine, are then either excreted from the cell or further catabolized by polyamine oxidase (PAO), effectively decreasing intracellular polyamine levels. physiology.orgnih.gov This process is crucial for maintaining polyamine homeostasis and preventing the cytotoxic effects associated with excessive polyamine concentrations. nih.govcdnsciencepub.com Recent studies have also identified N1-acetylspermidine as a determinant of hair follicle stem cell fate, highlighting a role beyond simple catabolism. nih.gov

N1-Acetylspermidine-d6 Dihydrochloride (B599025) as a Specialized Analytical and Biochemical Probe

N1-Acetylspermidine-d6 Dihydrochloride is the deuterium-labeled form of N1-Acetylspermidine, featuring six deuterium (B1214612) atoms. lgcstandards.com This specific labeling provides a significant mass shift from the natural compound, allowing for clear differentiation in mass spectrometry analyses without risk of isotopic overlap. spectroscopyonline.com Its primary application in advanced biochemical research is as an internal standard for the precise and accurate quantification of endogenous N1-acetylspermidine in various biological samples. medchemexpress.com Given the role of N1-acetylspermidine in polyamine regulation and its potential as a biomarker, the ability to measure its concentration accurately is critical. nih.govresearchgate.net The use of this compound ensures the reliability of these measurements, making it an indispensable tool for researchers studying polyamine metabolism, cancer biology, aging, and other cellular processes where polyamine homeostasis is a key factor. physiology.orgnih.gov

Overview of its Application as an Internal Standard in Quantitative Assays

In quantitative analysis, an internal standard is a compound of known concentration added to an unknown sample to facilitate the accurate determination of the concentration of a target analyte. This compound is an ideal internal standard for the quantification of endogenous N1-Acetylspermidine and other related polyamines using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com

The fundamental principle behind its use is that the deuterated standard is chemically identical to the endogenous analyte and therefore exhibits nearly the same behavior during sample preparation and analysis, including extraction, derivatization, and chromatographic separation. However, due to the presence of six deuterium atoms, it has a higher molecular weight. This mass difference allows a mass spectrometer to distinguish between the internal standard and the native analyte.

Key functions as an internal standard include:

Correction for Sample Loss: It compensates for any loss of the analyte during the multiple steps of sample preparation.

Compensation for Matrix Effects: In complex biological samples like serum or tissue lysates, other molecules can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. Since the deuterated standard is affected similarly, it allows for accurate correction of these interferences. clearsynth.comscielo.org.mx

Improved Precision and Accuracy: By comparing the signal intensity of the analyte to that of the known concentration of the internal standard, researchers can achieve highly precise and accurate quantification, even at very low concentrations. thalesnano.comclearsynth.combohrium.com

Below is an interactive table summarizing the key characteristics of this compound as an internal standard in quantitative assays.

CharacteristicDescriptionBenefit in Quantitative Assays
Isotopic Labeling Contains six stable, heavy isotopes of hydrogen (deuterium).Allows for mass differentiation from the endogenous analyte in a mass spectrometer.
Chemical Similarity Behaves identically to the native analyte during extraction, chromatography, and ionization.Corrects for procedural variations and sample loss, ensuring analytical consistency.
Co-elution Elutes at the same retention time as the native analyte in liquid chromatography.Ensures that both the standard and the analyte experience the same matrix effects at the time of detection.
Known Concentration Added to samples in a precise, known amount.Serves as a fixed reference point for calculating the concentration of the unknown analyte.

Rationale for Deuteration at Specific Molecular Positions for Research Integrity

The strategic placement of deuterium atoms within the N1-Acetylspermidine molecule is critical for its function and reliability as an internal standard. The "d6" designation indicates that six hydrogen atoms have been replaced by deuterium atoms. This specific modification is not random; it is designed to ensure the integrity of the research data.

The primary rationale for deuteration is to create a mass shift that is significant enough to prevent spectral overlap with the natural isotopic abundance of the unlabeled analyte, yet not so large as to significantly alter the compound's chemical properties or chromatographic behavior.

Key considerations for the position of deuteration include:

Isotopic Stability: The deuterium atoms must be placed in positions where they are not susceptible to exchange with hydrogen atoms from the solvent (e.g., water) or during sample processing. sigmaaldrich.com Placing them on a stable carbon backbone, as in N1-Acetylspermidine-d6, prevents this exchange, ensuring the mass difference remains constant throughout the experiment. sigmaaldrich.com Loss of deuterium would compromise the accuracy of the results by causing the internal standard to be misidentified as the analyte. sigmaaldrich.com

Kinetic Isotope Effect: The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This can lead to a "kinetic isotope effect," where reactions that involve breaking this bond occur more slowly. simsonpharma.com By placing the deuterium atoms on parts of the molecule that are not metabolically active, researchers can minimize any potential differences in the metabolic stability between the standard and the analyte during the course of an experiment.

Avoiding Fragmentation Overlap: In tandem mass spectrometry (MS/MS), molecules are fragmented to produce a characteristic pattern. The deuteration is designed so that the key fragments of the internal standard also have a distinct mass shift compared to the fragments of the analyte, allowing for highly specific and sensitive detection.

The following table compares the relevant properties of Protium (¹H) and Deuterium (²H or D), highlighting the rationale for using deuterium in stable isotope labeling.

PropertyProtium (¹H)Deuterium (²H or D)Implication for Internal Standards
Natural Abundance ~99.985%~0.015%The low natural abundance of deuterium means its incorporation creates a unique mass signature with minimal background interference.
Mass (amu) ~1.0078~2.0141The significant mass difference allows for easy differentiation by a mass spectrometer.
Stability StableStable (Non-radioactive)Ensures the standard is safe to handle and does not decay over time, providing consistent results.
Bond Strength (e.g., C-H vs C-D) WeakerStrongerEnhances the stability of the label, preventing exchange with protons from the environment. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₉H₁₇D₆Cl₂N₃O B1152471 N1-Acetylspermidine-d6 Dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C₉H₁₇D₆Cl₂N₃O

Molecular Weight

266.24

Synonyms

N-[3-[(4-Aminobutyl)amino]propyl]acetamide-d6 Hydrochloride (1:2); 

Origin of Product

United States

Investigations into N1 Acetylspermidine Metabolism and Enzymatic Regulation Using Deuterated Analogs

Exploration of N1-Acetylspermidine Biosynthetic Pathways

The synthesis of N1-acetylspermidine is a key regulatory point in polyamine homeostasis. nih.gov The use of deuterated analogs is instrumental in dissecting the intricate steps of its formation, from precursor molecules to the final acetylated product.

Precursor Utilization and Acetyl Group Incorporation Mechanisms

The biosynthesis of N1-acetylspermidine involves the transfer of an acetyl group to its parent molecule, spermidine (B129725). Polyamines like spermidine are ultimately derived from the amino acids L-ornithine and methionine. hmdb.ca The primary enzyme responsible for this acetylation is spermidine/spermine (B22157) N1-acetyltransferase (SSAT), which utilizes acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor. physiology.orgnih.gov

By introducing deuterated spermidine or deuterated acetyl-CoA into cellular systems, researchers can trace the origins of the atoms within the newly formed N1-acetylspermidine. For instance, using spermidine labeled with deuterium (B1214612) on its propylene (B89431) or butylene chain would confirm it as the direct precursor. Similarly, employing deuterated acetyl-CoA would demonstrate its role as the donor of the acetyl moiety. This stable isotope labeling approach is crucial for quantifying the flux through this pathway and understanding how different cellular conditions or stimuli affect the rate of N1-acetylspermidine synthesis.

Identification of Contributing Acetyltransferases (e.g., Arylamine N-Acetyltransferase NAT2)

The primary enzyme catalyzing the N1-acetylation of spermidine and spermine is spermidine/spermine N1-acetyltransferase (SSAT). nih.govphysiology.orgnih.gov This enzyme is a critical point of regulation in the polyamine metabolic pathway. nih.govphysiology.orgnih.gov Its activity is induced by high levels of polyamines, creating a feedback loop to control their concentrations. nih.gov When SSAT levels are high, it acetylates spermidine to form N1-acetylspermidine. nih.govnih.gov

While SSAT is the key player, other enzymes may contribute to polyamine acetylation. Recent research has unexpectedly revealed that arylamine N-acetyltransferase 2 (NAT2), an enzyme traditionally known for metabolizing aromatic amine drugs, can also acetylate aliphatic amines like spermidine. nih.govnih.gov Specifically, studies have shown that NAT2 can regioselectively acetylate spermidine at the N8 position, a discovery that helps explain the origins of diacetylated spermidine. nih.gov Using N1-Acetylspermidine-d6 as a substrate in enzymatic assays with purified NAT2 or in cells with varying NAT2 expression levels can help clarify the enzyme's substrate specificity and its potential, albeit likely minor, role in N1-acetylation compared to its established role in N8-acetylation.

Key Enzymes in N1-Acetylspermidine Biosynthesis

EnzymePrimary SubstratesPrimary Product(s)Key Regulatory Role
Spermidine/spermine N1-acetyltransferase (SSAT)Spermidine, Spermine, Acetyl-CoAN1-Acetylspermidine, N1-AcetylspermineRate-limiting step in polyamine catabolism; induced by high polyamine levels. nih.govphysiology.orgnih.gov
Arylamine N-acetyltransferase 2 (NAT2)Aromatic amines, some aliphatic amines (e.g., spermidine)N-acetylated amines (Notably N8-acetylspermidine)Primarily drug metabolism; recently shown to acetylate endogenous amines. nih.govnih.govscite.ai

Detailed Analysis of N1-Acetylspermidine Catabolism and Degradation Routes

Once formed, N1-acetylspermidine can follow several metabolic paths, including deacetylation back to spermidine or further degradation. Deuterated tracers like N1-Acetylspermidine-d6 are invaluable for mapping these routes and quantifying the products. nih.govsci-hub.se

Enzymatic Deacetylation Processes and Responsible Deacetylases

The acetyl group on N1-acetylspermidine can be removed, a process called deacetylation, which recycles it back to spermidine. This is a critical step for maintaining polyamine homeostasis. nih.gov The enzymes responsible are a class of hydrolases known as deacetylases.

However, research has shown a high degree of specificity. While the enzyme acetylspermidine deacetylase (EC 3.5.1.48) was identified, it is highly specific for the N8 isomer (N8-acetylspermidine). wikipedia.org Studies have explicitly demonstrated that N1-acetylspermidine is not a substrate for this particular enzyme. wikipedia.org More recently, histone deacetylase 10 (HDAC10) has been identified as a robust and specific N8-acetylspermidine deacetylase. nih.govnih.gov It shows a strong preference for N8-acetylspermidine and does not appreciably deacetylate N1-acetylspermidine. nih.gov This indicates that the deacetylation of N1-acetylspermidine, if it occurs significantly in vivo, is likely carried out by a different, yet-to-be-fully-characterized enzyme. Using N1-Acetylspermidine-d6 in cellular extracts or with purified enzymes allows for sensitive screening to identify the specific deacetylase capable of this reaction.

Polyamine Oxidase-Mediated Transformations and Downstream Products

A major catabolic route for N1-acetylspermidine is oxidation by N1-acetylpolyamine oxidase (PAOX), a flavin-dependent enzyme located in peroxisomes. nih.govresearchgate.netnih.govreactome.orgcaymanchem.com This enzymatic reaction is a key part of the polyamine "back-conversion" pathway, which converts higher polyamines (like spermidine) back into lower ones (like putrescine). nih.gov

PAOX catalyzes the oxidation of N1-acetylspermidine, breaking it down into two main products: putrescine and 3-acetamidopropanal. researchgate.netwikipedia.orgresearchgate.net This reaction also produces hydrogen peroxide (H2O2) as a byproduct. nih.govresearchgate.net

Putrescine: A diamine that can be used to synthesize spermidine again or be further degraded.

3-Acetamidopropanal: An aldehyde byproduct.

Hydrogen Peroxide (H2O2): A reactive oxygen species that can contribute to oxidative stress. nih.gov

The use of N1-Acetylspermidine-d6 allows for the unequivocal identification and quantification of its deuterated products, putrescine-d6 and 3-acetamidopropanal-d-x, confirming the activity and importance of the PAOX pathway in its degradation.

Products of PAOX-Mediated N1-Acetylspermidine Catabolism

SubstrateEnzymePrimary ProductsByproduct
N1-AcetylspermidineN1-Acetylpolyamine Oxidase (PAOX)Putrescine, 3-AcetamidopropanalHydrogen Peroxide (H2O2)
N1-AcetylspermineN1-Acetylpolyamine Oxidase (PAOX)Spermidine, 3-AcetamidopropanalHydrogen Peroxide (H2O2)

Differential Metabolic Fates of Positional Isomers (e.g., N1- vs. N8-Acetylspermidine)

The position of the acetyl group on the spermidine backbone dictates its metabolic fate. N1-acetylspermidine and its isomer, N8-acetylspermidine, are handled very differently by cellular enzymes.

In vivo studies in rats have shown that N1-acetylspermidine is primarily metabolized to putrescine, which is consistent with it being a substrate for PAOX. nih.gov In stark contrast, N8-acetylspermidine is predominantly deacetylated to yield spermidine. nih.gov This aligns with the high specificity of the deacetylase HDAC10 for the N8 isomer. nih.govnih.gov

Furthermore, the enzymes themselves show strong positional preferences. PAOX preferentially oxidizes N1-acetylated polyamines, while HDAC10 specifically deacetylates N8-acetylspermidine. nih.govresearchgate.net This enzymatic selectivity ensures that the two isomers are channeled into distinct metabolic pathways: N1-acetylation directs spermidine towards catabolic breakdown, whereas N8-acetylation appears to be a step in a recycling pathway that regenerates spermidine. The use of deuterated N1- and N8-acetylspermidine allows for direct, side-by-side comparison of these divergent metabolic routes in a single experiment.

Regulatory Mechanisms Governing N1-Acetylspermidine Levels

The intracellular concentration of N1-acetylspermidine is tightly controlled through a multi-tiered regulatory network that governs the activity of the enzymes responsible for its synthesis and degradation. This regulation occurs at both the transcriptional and post-translational levels, ensuring a rapid and precise response to cellular needs and environmental cues.

Transcriptional and Post-Translational Control of Polyamine Metabolic Enzymes

The primary enzyme responsible for the synthesis of N1-acetylspermidine is spermidine/spermine N1-acetyltransferase (SSAT). The regulation of SSAT is a paradigm of multi-level biological control, encompassing transcriptional activation, mRNA processing and translation, and protein stability. physiology.org

Transcriptional Regulation: The gene encoding SSAT, SAT1, is induced by a variety of stimuli, including high levels of polyamines themselves, creating a negative feedback loop. physiology.orgnih.gov This induction is mediated, in part, by a polyamine-responsive element (PRE) in the upstream region of the SAT1 gene. mdpi.com In response to an overaccumulation of polyamines, transcription of the SAT1 gene is increased, leading to higher levels of SSAT and subsequent acetylation of spermidine and spermine. mdpi.com These acetylated forms are then more readily oxidized by polyamine oxidase (PAO) or exported from the cell, thus lowering intracellular polyamine concentrations. physiology.orgnih.gov

Post-Translational Regulation: Beyond transcription, SSAT is subject to significant post-translational control. The SSAT protein has a very short half-life, estimated to be around 20 minutes, allowing for rapid changes in its activity. nih.gov High polyamine levels or the presence of polyamine analogs can dramatically increase the half-life of the SSAT protein to over 13 hours by inhibiting its degradation. nih.gov This stabilization is a critical component of the rapid increase in SSAT activity observed in response to polyamine excess. nih.gov Furthermore, polyamines can also enhance the translation of SSAT mRNA. tandfonline.com Recent studies have identified nucleolin as a protein that binds to SSAT mRNA and represses its translation. tandfonline.com Polyamines can induce the autocatalysis of this nucleolin isoform, relieving the translational repression and allowing for the rapid synthesis of SSAT protein. tandfonline.com

The table below summarizes the key regulatory mechanisms of SSAT:

Regulatory Level Mechanism Effect on SSAT Key Molecules
Transcriptional Increased gene transcriptionUpregulationPolyamines, Polyamine-Responsive Element (PRE)
Post-Transcriptional Alternative mRNA splicingModulation of active enzyme levels
Translational Release of translational repressionUpregulationPolyamines, Nucleolin
Post-Translational Increased protein stability/decreased turnoverUpregulationPolyamines, Polyamine analogs

This table provides a simplified overview of the complex regulation of SSAT.

Interplay with Cellular Signaling Pathways Influencing Polyamine Homeostasis

The regulation of N1-acetylspermidine levels is not an isolated cellular process but is intricately connected with major signaling pathways that control cell growth, proliferation, and metabolism.

One of the most significant interactions is with the mTOR (mammalian target of rapamycin) pathway , a central regulator of cell growth and nutrient sensing. nih.gov Studies have shown that polyamines can activate the mTORC1 signaling pathway, which in turn promotes protein synthesis. nih.gov Conversely, inhibition of the mTOR pathway has been shown to decrease the levels of putrescine and spermidine. nih.gov This suggests a reciprocal relationship where polyamines can influence mTOR activity, and mTOR signaling, in turn, impacts polyamine homeostasis. A proposed mechanism is that the dual inhibition of polyamine biosynthesis and the mTOR pathway could have a synergistic effect in suppressing cancer cell growth. nih.gov

The Akt/GSK3β/β-catenin signaling pathway has also been implicated in the regulation of polyamine metabolism. nih.gov Aberrations in SSAT expression have been shown to alter the phosphorylation status of GSK3β, a key downstream target of Akt. nih.gov This can lead to the nuclear translocation of β-catenin and the activation of its target genes, which are involved in cell proliferation and migration. nih.gov

Furthermore, the tumor microenvironment can directly influence N1-acetylspermidine levels. For instance, an acidic extracellular pH, a common feature of tumors, can lead to the upregulation of SSAT and a subsequent accumulation of N1-acetylspermidine. oup.com This metabolite has been shown to promote the recruitment of pro-tumor neutrophils, thereby contributing to tumor progression. oup.com

The table below presents research findings on the impact of cellular conditions on N1-acetylspermidine and related enzyme activity.

Cellular Condition/Treatment Cell Type Observed Effect Reference
Treatment with exogenous spermidine (3 µM)MALME-3 human melanoma cells111% increase in SSAT activity nih.gov
Treatment with exogenous spermine (3 µM)MALME-3 human melanoma cells226% increase in SSAT activity nih.gov
Inhibition of polyamine biosynthesisMALME-3 human melanoma cells46% decrease in SSAT activity nih.gov
Acidic extracellular pH (6.8)Pancreatic cancer cells (PANC-1)Upregulation of SAT1 expression and accumulation of N1-acetylspermidine oup.com
Depilation-induced hair follicle stem cell proliferationMouse modelElevated levels of N1-acetylspermidine nih.govnih.gov

This table illustrates the dynamic regulation of the polyamine pathway in response to different stimuli.

Research on Cellular and Biological Roles of N1 Acetylspermidine

Studies on Polyamine-Mediated Cellular Processes

The balance of polyamines is crucial for cell growth, differentiation, and survival. psu.eduhmdb.ca The catabolism of polyamines, initiated by SSAT, produces N1-acetylated derivatives and plays a significant role in mediating cellular responses. aacrjournals.org

Recent studies have identified N1-acetylspermidine as a significant determinant of cell fate, particularly in stem cell populations. Research using hair follicle stem cell (HFSC) organoids has demonstrated that while a general depletion of polyamines can decrease protein translation, it does not necessarily alter cell fate. nih.govnih.gov In contrast, the specific accumulation of acetylated polyamines, such as N1-acetylspermidine, was found to enhance the "stemness" or self-renewal capacity of these cells. nih.govnih.gov

Table 1: Effects of N1-Acetylspermidine on Hair Follicle Stem Cells (HFSCs)
Experimental ConditionKey ObservationInferred MechanismReference
Overall polyamine depletionDecreased mRNA translation but no effect on cell fateCell fate is not solely dependent on translation rates controlled by general polyamine levels. nih.govnih.gov
Accumulation of acetylated polyamines (e.g., N1-Acetylspermidine)Enhanced stemness and self-renewalAcetylated polyamines have a translation-independent role in regulating cell fate. nih.govnih.gov
Direct N1-Acetylspermidine treatmentIncreased HFSC proliferationPromotion of cell cycle progression. nih.govsemanticscholar.org
Depilation-mediated HFSC activation in vivoElevated levels of N1-AcetylspermidineN1-Acetylspermidine plays a functional role in physiological cell fate decisions. nih.gov

The polyamine pathway is intricately linked to apoptosis and cell survival. tailieu.vnfrontiersin.org The enzyme responsible for producing N1-acetylspermidine, SSAT, is a key regulator in this context. psu.eduaacrjournals.org Upregulation of SSAT activity, often induced by polyamine analogues or certain cellular stresses, leads to the rapid depletion of spermidine (B129725) and spermine (B22157) pools and a concurrent increase in their N1-acetylated forms. tailieu.vn This depletion of essential polyamines can inhibit cell proliferation and trigger apoptosis. tailieu.vn

Furthermore, the catabolic process itself can generate cytotoxic byproducts. The oxidation of N1-acetylated polyamines by polyamine oxidase (PAO) produces hydrogen peroxide (H₂O₂), which can induce oxidative stress and contribute to cell death. aacrjournals.org While N1-acetylspermidine itself is not directly cytotoxic, its production is a key step in a pathway that can lead to apoptosis, particularly in cancer cells where the polyamine metabolism is often dysregulated. aacrjournals.orgnih.gov For instance, treatment of breast cancer cells with the polyamine analogue N1,N11-diethylnorspermine (DENSPM) leads to a dramatic induction of SSAT activity, polyamine depletion, and extensive apoptosis. tailieu.vn

Macromolecular Interactions and Cellular Functions

As polycations, polyamines are known to interact with negatively charged molecules like nucleic acids and proteins, thereby influencing their structure and function. nih.gov Acetylation modifies these interactions.

Polyamines can bind to DNA, stabilizing its structure and influencing processes like DNA replication. nih.gov The acetylation of spermidine to N1-acetylspermidine reduces its positive charge, which is expected to alter its binding affinity for DNA. physiology.org Studies have shown that N1-acetylspermidine binds less tightly to DNA than N8-acetylspermidine, suggesting that the position of the acetyl group is critical for the interaction. pacific.edu This modulation of DNA binding may be a mechanism by which acetylation regulates chromatin structure and gene expression. pacific.edu

Research has also explored the role of N1-acetylspermidine in DNA repair, specifically at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage. A study examining the efficiency of DNA strand cleavage at AP sites found that spermidine was the most effective, followed by its acetylated derivatives. nih.gov N1-acetylspermidine was found to be the least effective of the three compounds tested, indicating that blocking the N1-amino group significantly reduces the molecule's ability to facilitate cleavage at these damaged sites. nih.gov

Table 2: Relative Efficiency of DNA Cleavage at Apurinic Sites
CompoundRelative Cleavage EfficiencyReference
SpermidineHigh nih.gov
N8-AcetylspermidineMedium nih.gov
N1-AcetylspermidineLow nih.gov

Post-translational modification (PTM) is a process where proteins are chemically modified after synthesis, greatly expanding their functional diversity. wikipedia.orgfrontiersin.org One such modification is hypusination, which is essential for the function of the eukaryotic translation initiation factor 4D (eIF-4D). This process involves the transfer of a butylamine (B146782) moiety from spermidine to a specific lysine (B10760008) residue on the eIF-4D precursor protein. nih.gov Research into the substrate specificity of this reaction has shown that N1-acetylspermidine does not compete with spermidine, indicating that it does not act as a substrate for the enzymes involved in hypusine formation. nih.gov

Exploration in Specific Biological Systems and Conditions

The role of N1-acetylspermidine and its parent enzyme, SSAT, has been investigated in several specific biological contexts, most notably in stem cell regulation and cancer biology.

The research on hair follicle stem cell (HFSC) organoids provides a clear example of N1-acetylspermidine's role in a specific, non-pathological biological system. In this context, it acts as a key molecule in determining cell fate, promoting proliferation and self-renewal in a manner distinct from the general effects of polyamines on translation. nih.govnih.gov

In the context of disease, the polyamine catabolic pathway, which produces N1-acetylspermidine, is highly relevant to cancer. Many cancer cells exhibit elevated polyamine levels, making the polyamine pathway a target for chemotherapy. aacrjournals.org The enzyme SSAT is highly inducible in tumor cells, and its activity is linked to the response to certain chemotherapeutic agents in cancers such as colorectal, breast, and hepatocellular carcinoma. aacrjournals.orgtailieu.vnnih.gov The induction of SSAT by polyamine analogue drugs leads to the production of N1-acetylspermidine and other acetylated polyamines, contributing to polyamine pool depletion and subsequent cell death, making it a critical pathway in cancer therapy research. aacrjournals.orgtailieu.vn

Studies in Cancer Research Models, with emphasis on observed alterations in N1-Acetylspermidine levels (e.g., colorectal adenocarcinomas)

Alterations in polyamine metabolism are a well-documented hallmark of cancer, and N1-acetylspermidine has emerged as a significant metabolite in this context. nih.gov Research has consistently shown elevated levels of N1-acetylspermidine in various cancer models, particularly in colorectal adenocarcinomas.

One seminal study found that N1-acetylspermidine levels were significantly higher in colorectal adenocarcinoma tissues compared to benign adenomas and healthy control mucosa. nih.govaacrjournals.org This elevation was specific to the cancerous tissue, suggesting a distinct metabolic shift within the tumor environment. nih.govaacrjournals.org The increased concentration of N1-acetylspermidine is often linked to the upregulation of the enzyme SSAT-1, which is involved in polyamine catabolism. physiology.orgnih.gov This enzymatic activity not only produces N1-acetylspermidine but also contributes to the depletion of spermidine and spermine pools, a process that can impact cell growth and death. aacrjournals.org

The potential of N1-acetylspermidine as a cancer biomarker has been explored in various studies. For instance, urinary levels of N1-acetylspermidine were found to be significantly increased in patients with colon adenocarcinoma compared to healthy individuals. nih.gov In an experimental rat model, urinary N1-acetylspermidine proved to be a highly sensitive and specific biochemical marker for colon tumors induced by 1,2-dimethylhydrazine. aacrjournals.org Beyond colorectal cancer, elevated N1-acetylspermidine has been associated with breast cancer, non-small-cell lung cancer, and T-lymphoblastic lymphoma/acute leukemia, where it has been identified as a potential prognostic biomarker. ashpublications.orgnih.govnii.ac.jp In some cases, higher levels of this metabolite were linked to better chemotherapy outcomes. ashpublications.org

Observed Alterations in N1-Acetylspermidine Levels in Cancer
Cancer TypeSample TypeObserved Change in N1-Acetylspermidine LevelReference
Colorectal AdenocarcinomaTissueSignificantly higher than in benign adenomas and control mucosa nih.govaacrjournals.org
Colon AdenocarcinomaUrineSignificantly increased compared to healthy controls nih.gov
Experimental Rat Colon CancerUrineExcellent biochemical marker, 100% sensitive and specific at a certain threshold aacrjournals.org
T-Lymphoblastic Lymphoma/Acute LeukemiaSerumSignificantly elevated in the patient group, distinguishing them from controls ashpublications.org
Breast Cancer (Doxorubicin-treated cells)IntracellularElevated during drug-induced cell death nih.gov

Investigations into Microbial Metabolism and its Impact on Host Physiology

Polyamines are crucial for microbial life, playing roles in growth, biofilm formation, and survival under stress. mdpi.com Bacteria regulate their intracellular polyamine concentrations through biosynthesis, transport, and catabolism, which includes acetylation. nih.gov The acetylation of polyamines like spermidine in bacteria is primarily carried out by enzymes such as spermidine N-acetyltransferase (SpeG). nih.govmdpi.com This process can neutralize the positive charge of spermidine, potentially detoxifying the cell when polyamine levels are excessively high and preparing them for export. nih.gov

The fate of N1-acetylspermidine in microbial metabolism can vary. In some bacteria, acetylated polyamines are substrates for acetylpolyamine amidohydrolase, which can release the free polyamine. pnas.org Interestingly, some viruses that infect bacteria (bacteriophages) encode their own enzymes to either produce or sequester spermidine, sometimes by converting it to its inactive N-acetyl form, highlighting the importance of this metabolic control during host-pathogen interactions. pnas.org

Studies investigating bloodstream infections have identified metabolites from polyamine pathways as being altered, suggesting a role for microbial polyamine metabolism in pathogenicity. nih.gov However, one study noted that while N-acetylputrescine was elevated during certain gram-negative infections, N1-acetylspermidine was not, indicating specific pathways are activated depending on the pathogen and host environment. nih.gov Research into chronic kidney disease has also shown a correlation between alterations in the gut microbiota and changes in host polyamine metabolism, including increased N1-acetylspermidine. This was linked to microbial genera possessing genes for polyamine synthesis and transport. nih.gov

Role of N1-Acetylspermidine in Microbial Contexts
Microbial ContextKey Finding Related to N1-AcetylspermidinePotential ImpactReference
General Bacterial MetabolismSpermidine is acetylated by enzymes like SpeG.Regulates intracellular polyamine levels, detoxification. nih.govmdpi.com
Virus-Bacterium InteractionsSome bacteriophages encode enzymes to produce N-acetylspermidine.Sequesters host spermidine to control cellular machinery for viral replication. pnas.org
Host-Pathogen Interaction (Bloodstream Infections)Levels were not observed to be elevated, unlike N-acetylputrescine.Suggests specific polyamine acetylation pathways are relevant in certain infections. nih.gov
Gut Microbiota (Chronic Kidney Disease)Increased serum N1-acetylspermidine correlated with specific microbial genera.Microbiota may directly influence host polyamine pools and contribute to the metabolic profile of the disease. nih.gov

Research in Plant Metabolism and Nitrogen-Related Pathways

In plants, polyamines are vital signaling molecules involved in a wide range of developmental processes and responses to environmental stress. hmdb.camdpi.com The metabolism of polyamines, including the synthesis and catabolism of spermidine, is intricately linked with nitrogen metabolism. Nitrogen is a fundamental component of amino acids, which are the precursors for polyamine synthesis. mdpi.com

While free acetylspermidine is typically found in trace amounts in plant tissues, its metabolism is part of the broader polyamine dynamics. researchgate.net For example, when Arabidopsis thaliana seedlings are supplied with external spermidine, they not only absorb it but also convert it into putrescine. researchgate.net This interconversion suggests the presence of a catabolic pathway involving acetylation of spermidine to N1-acetylspermidine, followed by oxidation via a polyamine oxidase to yield putrescine. researchgate.net This pathway allows plants to maintain polyamine homeostasis and redirect carbon and nitrogen resources as needed.

The regulation of polyamine levels is crucial for plant tolerance to abiotic stresses such as drought. mdpi.com Polyamines can act as antioxidants and help stabilize membranes. The interconversion pathways, which may involve N1-acetylspermidine as an intermediate, are therefore important for the plant's ability to adapt and survive under adverse conditions. mdpi.comresearchgate.net

Contribution to General Cellular and Organismal Metabolism

At the cellular and organismal level, N1-acetylspermidine is a key metabolite in the regulation of polyamine homeostasis. physiology.orgnih.gov The enzyme SSAT, which produces N1-acetylspermidine, is highly inducible and serves as a primary control point in the polyamine pathway. physiology.orgnih.gov When cellular polyamine levels are high, SSAT is induced, leading to the acetylation of spermidine and spermine. These acetylated forms are then readily excreted from the cell or are catabolized back to lower-order polyamines (e.g., N1-acetylspermidine is oxidized to putrescine). physiology.orgnih.gov This creates a futile metabolic cycle that consumes energy (in the form of acetyl-CoA and ATP) but effectively reduces intracellular polyamine concentrations. physiology.orgnih.gov

Recent research has uncovered novel roles for N1-acetylspermidine beyond simple catabolism. A study using hair follicle stem cell (HFSC) organoids identified N1-acetylspermidine as a determinant of cell fate. nih.govnih.gov In this system, elevated levels of N1-acetylspermidine were found to promote stemness and self-renewal, a function that appeared to be independent of the role of polyamines in general protein synthesis. nih.govnih.gov This suggests that N1-acetylspermidine may have specific signaling functions within the cell that influence fundamental processes like differentiation and proliferation.

In vivo studies in rats have shown that N1-acetylspermidine and its isomer N8-acetylspermidine have different metabolic fates. N1-acetylspermidine is primarily metabolized to putrescine, while N8-acetylspermidine is mainly deacetylated back to spermidine. nih.gov These distinct routes suggest that the two isomers may have different cellular functions and are not simply redundant products of spermidine acetylation. nih.gov

Advanced Research Applications and Future Directions in N1 Acetylspermidine D6 Dihydrochloride Utilization

Integration with Systems Biology Approaches

Systems biology aims to understand the larger picture of biological processes by integrating various data types. N1-Acetylspermidine-d6 Dihydrochloride (B599025), by enabling accurate quantification of its endogenous counterpart, plays a crucial role in providing the high-quality metabolomic data required for such integrative analyses.

The integration of metabolomics with other "omics" disciplines, such as genomics, transcriptomics, and proteomics, offers a more holistic view of cellular function and regulation. uv.esfrontiersin.org Accurate quantification of N1-acetylspermidine is a critical component of the metabolomic data integrated into these multi-omics studies. nih.gov For instance, in cancer research, combining quantitative metabolomic data on N1-acetylspermidine with transcriptomic data on the expression of enzymes like spermidine (B129725)/spermine (B22157) N1-acetyltransferase (SSAT-1) can provide a more comprehensive understanding of the dysregulation of the polyamine metabolic pathway. nih.gov

By correlating the levels of N1-acetylspermidine with gene expression profiles and protein abundance, researchers can build more robust models of metabolic pathways. This integrated approach can help identify key regulatory nodes and reveal how perturbations in one layer of biological information affect others, ultimately leading to a more complete understanding of disease mechanisms.

Computational models are essential tools for simulating and predicting the behavior of complex metabolic networks. The development of accurate kinetic models of polyamine metabolism relies on precise quantitative data for various metabolites, including N1-acetylspermidine. The use of N1-Acetylspermidine-d6 Dihydrochloride as an internal standard in mass spectrometry-based analyses provides the high-quality data necessary for parameterizing these models.

These computational models can be used to simulate the effects of genetic mutations or drug interventions on polyamine metabolism. For example, a model could predict how the inhibition of a specific enzyme would alter the flux through the pathway and affect the intracellular concentrations of N1-acetylspermidine and other polyamines. Such in silico experiments can guide further experimental research and aid in the development of novel therapeutic strategies targeting polyamine metabolism.

Potential for Biomarker Discovery and Mechanistic Elucidation in Disease Research

The precise measurement of N1-acetylspermidine, facilitated by its deuterated standard, has significant potential in the discovery of biomarkers for various diseases and in elucidating the underlying biological mechanisms.

Elevated levels of N1-acetylspermidine have been identified as a potential biomarker in a range of pathological conditions. Its quantification in biological fluids like urine and blood can serve as a non-invasive indicator of disease presence or progression.

Cancer: Increased urinary and tissue levels of N1-acetylspermidine have been observed in various cancers, including colorectal, breast, and prostate cancer. nih.govresearchgate.netresearchgate.net This elevation is often linked to the upregulation of the SSAT-1 enzyme in tumor cells. nih.gov

Central Nervous System (CNS) Injury: Following CNS injury, there is a notable accumulation of N1-acetylspermidine in the affected brain regions. nih.gov This suggests its potential as a marker for neuronal damage and repair processes.

Cardiomyopathy: Studies have indicated that N8-acetylspermidine, an isomer of N1-acetylspermidine, is a mechanistic biomarker for adverse outcomes in patients with ischemic cardiomyopathy. nih.gov This highlights the importance of accurately distinguishing and quantifying different acetylated polyamines.

The following table summarizes findings from various studies on the potential of N1-acetylspermidine as a research biomarker.

Disease/ConditionSample TypeObservationPotential Significance
Various CancersUrineHigher levels of acetylated polyamines detected in cancer patients. nih.govA novel, simple screening and surveillance tool. nih.gov
Colorectal CancerTissueSelective elevation of N1-acetylspermidine levels in adenocarcinomas.Potential biomarker for colorectal cancer detection. researchgate.netresearchgate.net
Breast CancerTissue, CellsElevation of monoacetylated polyamines. nih.govAssessing drug responsiveness and potential therapeutic target. nih.gov
CNS InjuryBrain TissueAccumulation of N1-acetylspermidine in injured regions. nih.govMarker for neuronal damage and SSAT activation. nih.gov

Quantitative studies using this compound are crucial for understanding the functional roles of N1-acetylspermidine in cellular processes. By accurately measuring changes in its concentration in response to various stimuli or genetic modifications, researchers can gain insights into its involvement in specific biological pathways.

For example, research on hair follicle stem cells has identified N1-acetylspermidine as a determinant of cell fate, promoting self-renewal. nih.gov Such discoveries are made possible by the ability to precisely quantify subtle changes in metabolite levels. Furthermore, quantitative analysis has shown that elevated N1-acetylspermidine levels in doxorubicin-treated breast cancer cells may modulate the metabolic-epigenomic axis, influencing the cells' response to drug-induced stress. nih.gov

Expanding Analytical Methodologies

The use of this compound is central to the development and refinement of analytical methods for quantifying polyamines. The demand for sensitive and specific assays has driven advancements in techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Deuterated internal standards are essential for correcting for matrix effects and variations in sample preparation and instrument response in LC-MS/MS analyses, ensuring high accuracy and precision. lcms.cztexilajournal.com The synthesis of this compound has been specifically developed to support these advanced analytical platforms. oup.com

Various analytical techniques have been employed for the analysis of N1-acetylspermidine and other polyamines, each with its own advantages:

HPLC with Fluorescence Detection: This method often involves pre- or post-column derivatization to enhance the detection of polyamines. nih.govmdpi.comresearchgate.net It offers high sensitivity and the ability to separate isomers like N1- and N8-acetylspermidine. nih.gov

LC-MS/MS: This is a powerful technique for the sensitive and specific quantification of polyamines in complex biological matrices. nih.gov The use of deuterated internal standards like this compound is standard practice in these methods to ensure reliable results. lcms.cz

The ongoing development of analytical methodologies, supported by the availability of high-quality internal standards, will continue to improve our ability to detect and quantify N1-acetylspermidine, furthering our understanding of its role in health and disease.

Development of Novel High-Throughput Screening Assays

High-throughput screening (HTS) methodologies are essential for the rapid evaluation of large chemical libraries for potential therapeutic agents or for profiling metabolic changes under numerous conditions. The integration of mass spectrometry with HTS platforms has enabled the direct and sensitive measurement of enzymatic activities and metabolite levels. In this context, this compound is pivotal for the development of robust and reliable HTS assays targeting polyamine metabolism.

The use of deuterated internal standards like this compound is a cornerstone of quantitative mass spectrometry. nih.gov By introducing a known quantity of the labeled standard into each sample, variations arising from sample preparation, matrix effects, and instrument response can be effectively normalized. nih.gov This is particularly crucial in HTS, where thousands of samples are processed, and maintaining consistency is a significant challenge.

In a typical HTS assay for enzymes involved in polyamine metabolism, such as spermidine/spermine N1-acetyltransferase (SSAT), cells or enzyme preparations would be incubated with a substrate in a multi-well plate format. Following the reaction, the samples are quenched and prepared for analysis. The addition of this compound at this stage allows for the accurate quantification of the enzymatically produced N1-acetylspermidine. The ratio of the signal from the endogenous N1-acetylspermidine to the deuterated standard provides a precise measure of the enzyme's activity. This approach has been successfully applied in various multiplexed assays for newborn screening of lysosomal storage diseases, demonstrating the power of using internal standards for accurate quantification in a high-throughput setting. nih.gov

The development of such assays is critical for identifying inhibitors or activators of polyamine metabolic enzymes, which are implicated in various diseases, including cancer. medchemexpress.com The reliability afforded by the use of this compound ensures that hit compounds identified in HTS campaigns are genuine modulators of the target and not artifacts of experimental variability.

Table 1: Role of this compound in HTS Assay Development

FeatureDescription
Internal Standard Serves as a reference compound for the accurate quantification of endogenous N1-acetylspermidine.
Correction Factor Allows for the normalization of variations in sample preparation and mass spectrometer response.
Assay Robustness Increases the reliability and reproducibility of high-throughput screening assays.
Target Validation Facilitates the confident identification of modulators of polyamine metabolism.

Advancements in Imaging Mass Spectrometry for Spatial Metabolomics

Imaging Mass Spectrometry (IMS) is a powerful technique that enables the visualization of the spatial distribution of molecules directly in tissue sections. nih.gov This technology provides a molecular dimension to histology, allowing researchers to correlate the presence of specific metabolites with anatomical features. nih.gov Matrix-assisted laser desorption/ionization (MALDI) is a commonly employed ionization technique in IMS. plos.orgnih.gov

The application of stable isotope-labeled standards is crucial for advancing IMS from a qualitative to a quantitative technique. By coating the tissue section with a solution containing a known concentration of a labeled internal standard, it is possible to generate quantitative maps of the corresponding endogenous analyte. This compound is an ideal candidate for this purpose in the study of polyamine distribution.

In a typical MALDI-IMS experiment, a thin tissue section is mounted on a conductive slide and coated with a matrix substance that facilitates the desorption and ionization of analytes. nih.gov To quantify the distribution of N1-acetylspermidine, a solution of this compound would be sprayed onto the tissue prior to matrix application. The mass spectrometer then rasters across the tissue surface, acquiring a mass spectrum at each pixel. By plotting the ratio of the ion intensity of endogenous N1-acetylspermidine to that of N1-Acetylspermidine-d6, a quantitative image of N1-acetylspermidine distribution can be generated.

This approach has been successfully used for the spatial profiling of various biomolecules, including N-linked glycans in formalin-fixed paraffin-embedded tissues. nih.govresearchgate.net The ability to quantify the spatial distribution of N1-acetylspermidine is of significant interest in cancer research, as altered polyamine metabolism is a hallmark of many malignancies. medchemexpress.com Quantitative IMS using this compound could reveal localized changes in polyamine acetylation within tumors and the surrounding microenvironment, providing novel insights into tumor metabolism and potential therapeutic targets.

Table 2: Application of this compound in Imaging Mass Spectrometry

ApplicationTechniqueAdvantage
Quantitative Imaging MALDI-IMSEnables the generation of quantitative maps of N1-acetylspermidine distribution in tissues.
Spatial Metabolomics DESI-MS, SIMSProvides insights into the localized metabolic changes within complex biological samples.
Biomarker Discovery All IMS techniquesFacilitates the identification of spatially resolved biomarkers for disease diagnosis and prognosis.

Exploration in Diverse Model Organisms and Biological Systems

The fundamental roles of polyamines in cellular processes are conserved across different domains of life, yet the metabolic pathways that govern their synthesis and catabolism can vary significantly. nih.gov this compound serves as a valuable tracer for dissecting these pathways in a comparative context.

Comparative Studies Across Eukaryotic and Prokaryotic Systems

Polyamine metabolism differs between eukaryotes and prokaryotes. nih.govnih.gov In eukaryotes, the acetylation of polyamines, particularly by SSAT, is a key regulatory step that controls their intracellular concentrations and is involved in their export and catabolism. mdpi.com In prokaryotes, while polyamine acetylation also occurs, the enzymatic machinery and its regulation can be distinct. nih.gov For instance, some bacteria utilize N1-acetylated polyamines in different biosynthetic pathways. nih.gov

This compound can be used in stable isotope tracing studies to elucidate these differences. By supplying the labeled compound to cell cultures of eukaryotic (e.g., yeast, human cells) and prokaryotic (e.g., E. coli) organisms, the fate of the acetylated polyamine can be tracked. Mass spectrometry analysis of cell lysates over time can reveal the rates of uptake, deacetylation, and conversion to other polyamines.

For example, in eukaryotic cells, one would expect to see the conversion of N1-Acetylspermidine-d6 back to spermidine-d6 (B8084160) by the action of polyamine deacetylases. In contrast, in certain bacteria, it might be incorporated into other metabolic pathways. Such comparative flux analysis would provide a quantitative understanding of the differences in polyamine dynamics between these systems. This knowledge is crucial for understanding the unique roles of polyamines in different organisms and for the development of selective antimicrobial agents that target prokaryotic polyamine metabolism.

Table 3: Comparative Polyamine Metabolism

FeatureEukaryotesProkaryotes
Key Acetylating Enzyme Spermidine/spermine N1-acetyltransferase (SSAT)Various N-acetyltransferases
Primary Role of Acetylation Regulation of intracellular polyamine levels, export, and catabolism.Can be involved in biosynthesis and regulation.
Deacetylation Catalyzed by polyamine deacetylases.Catalyzed by enzymes like acetylpolyamine amidohydrolase. nih.gov

Applications in Environmental and Ecological Metabolomics Research

Environmental and ecological metabolomics aim to understand the metabolic interactions between organisms and their environment. Polyamines are known to play roles in plant stress responses and are involved in microbial community dynamics. oup.com The quantification of polyamines and their derivatives in environmental samples such as soil and water can provide insights into the physiological state of microorganisms and plants.

The complexity of environmental matrices poses a significant analytical challenge for accurate metabolite quantification. The use of stable isotope-labeled internal standards is therefore essential. This compound can be employed as an internal standard for the quantification of N1-acetylspermidine in extracts from soil, water, and plant tissues.

For instance, in studies of plant-microbe interactions, the levels of acetylated polyamines in the rhizosphere could be a key indicator of the metabolic cross-talk between the plant roots and soil bacteria. By using this compound as an internal standard, researchers can reliably quantify these compounds and correlate their abundance with specific microbial populations or plant stress conditions. A pilot study on Antarctic soil metabolomics has demonstrated the feasibility of applying advanced analytical techniques to characterize the metabolome of complex environmental samples. nih.gov The inclusion of appropriate internal standards like this compound would greatly enhance the quantitative power of such studies.

Future research could also involve the use of this compound as a tracer to study the cycling of polyamines in microbial communities. By introducing the labeled compound into a microcosm, the uptake and metabolism of acetylated polyamines by different microbial species could be tracked, providing a deeper understanding of nutrient cycling and metabolic interactions in ecosystems.

Conclusion

Recapitulation of the Research Significance of N1-Acetylspermidine-d6 Dihydrochloride (B599025)

N1-Acetylspermidine-d6 Dihydrochloride serves as a critical tool in biomedical research, primarily valued for its role as a stable isotope-labeled internal standard. The incorporation of six deuterium (B1214612) atoms creates a heavier version of the endogenous metabolite N1-acetylspermidine, which is chemically identical but mass-shifted. medchemexpress.com This characteristic is indispensable for quantitative analysis using mass spectrometry (MS), a technique central to the field of metabolomics. medchemexpress.comnih.gov By adding a known quantity of this compound to a biological sample, researchers can achieve highly accurate and precise quantification of the naturally occurring, unlabeled N1-acetylspermidine. medchemexpress.com

The significance of this analytical precision stems from the complex and vital role of polyamine metabolism in cellular processes. Polyamines, including spermidine (B129725) and its acetylated form, are fundamental to cell growth, differentiation, and proliferation. hmdb.canih.gov Dysregulation of their metabolic pathways is a hallmark of various diseases, most notably cancer. nih.govmdpi.com N1-acetylspermidine is a direct substrate for polyamine oxidase (PAO), an enzyme in the polyamine catabolic pathway that converts it back to putrescine. nih.govcaymanchem.com Therefore, the ability to accurately measure N1-acetylspermidine levels allows for a detailed investigation of the flux and regulation of this pathway.

Furthermore, deuterated compounds like this compound are used as mechanistic probes to study the enzymes involved in their metabolism. nih.gov The use of such stable isotope tracers enables researchers to follow the metabolic fate of N1-acetylspermidine within cellular systems, providing insights into the dynamics of polyamine interconversion and its impact on cellular homeostasis. medchemexpress.com This has proven crucial in studies ranging from cancer biology, where N1-acetylspermidine levels can be selectively elevated, to understanding fundamental cellular events like DNA cleavage at apurinic sites. medchemexpress.commedchemexpress.com

Table 1: Key Research Applications of this compound

Application Area Description Research Context
Internal Standard Used for accurate quantification of endogenous N1-acetylspermidine in biological samples via mass spectrometry. medchemexpress.com Metabolomics, Clinical Chemistry, Drug Development. medchemexpress.com
Metabolic Tracer Enables tracking the metabolic fate of N1-acetylspermidine through the polyamine pathway. medchemexpress.com Studies on polyamine biosynthesis, catabolism, and interconversion. researchgate.net
Enzyme Kinetics Serves as a tool to investigate the mechanisms and kinetics of polyamine metabolizing enzymes, such as Polyamine Oxidase (PAO). nih.gov Biochemistry, Enzymology.
Disease Biomarker Research Facilitates the validation of N1-acetylspermidine as a potential biomarker in diseases like cancer. nih.gov Oncology, Diagnostics.

Outlook on Unanswered Questions and Promising Avenues for Future Inquiry

Despite its utility as a research compound, the full biological scope of N1-acetylspermidine and the pathways it influences remain partially understood, leaving several questions open for future investigation. The use of this compound will be instrumental in addressing these knowledge gaps.

Unanswered Questions:

Precise Regulatory Mechanisms: While spermidine/spermine-N1-acetyltransferase (SSAT) is known as the rate-limiting enzyme for N1-acetylspermidine production, the upstream signaling pathways that finely tune SSAT expression and activity in response to specific cellular stresses, developmental cues, or pathological states are not fully elucidated. nih.gov How different tissues maintain heterogeneous levels of polyamine catabolizing enzymes remains an area for deeper exploration. mdpi.com

Expanded Biological Functions: Recent findings have implicated N1-acetylspermidine as a determinant of hair follicle stem cell fate, promoting self-renewal in a manner seemingly independent of its role in regulating protein translation. nih.govsemanticscholar.org This suggests that N1-acetylspermidine may have direct signaling roles or functions as a substrate for yet unknown modifications or pathways. What are these downstream effectors and how do they operate?

Metabolic Interplay: The polyamine pathway does not operate in isolation. It is interconnected with other major metabolic hubs, such as amino acid and energy metabolism. nih.govpnas.org For instance, activation of polyamine catabolism has been shown to create a dependency on glutamine metabolism in lung cancer. pnas.org The complete network of these metabolic interactions and the role of N1-acetylspermidine as a potential signaling metabolite between them requires further investigation.

Role in Neurodegeneration: Dysregulation of polyamine metabolism is observed in neurodegenerative diseases. Specifically, acetylated polyamines have been shown to have different effects on tau protein fibrillization compared to their non-acetylated counterparts, with acetylspermidine potentially enhancing this pathological process. nih.gov The precise mechanisms by which N1-acetylspermidine contributes to neuropathology are a critical unanswered question.

Promising Avenues for Future Inquiry:

Advanced Metabolomic and Proteomic Studies: Leveraging this compound in stable isotope labeling by amino acids in cell culture (SILAC)-style quantitative proteomics and metabolomics experiments can help map the dynamic changes in the proteome and metabolome in response to fluctuations in N1-acetylspermidine levels. This could uncover novel protein targets and metabolic nodes regulated by this acetylated polyamine.

Biomarker Development: The selective elevation of N1-acetylspermidine in certain cancers and in response to chemotherapy suggests its potential as a biomarker for disease detection or therapeutic monitoring. medchemexpress.comnih.gov Future studies using this compound as an internal standard can focus on validating its clinical utility in large patient cohorts for various cancers and other pathologies.

Stem Cell Biology and Regenerative Medicine: Investigating the mechanisms behind N1-acetylspermidine's influence on stem cell fate could open new avenues in regenerative medicine. nih.gov Research could focus on how modulating the SSAT/PAO axis and consequently N1-acetylspermidine levels can be used to control stem cell maintenance and differentiation for therapeutic purposes.

Therapeutic Targeting: Understanding the intricate roles of N1-acetylspermidine in disease could unveil new therapeutic strategies. For example, exploring the vulnerability created by the interplay between polyamine catabolism and glutamine metabolism could lead to novel combination therapies for cancer. pnas.org

In essence, while this compound is currently a tool for looking at a specific metabolic pathway, future research promises to use it to unravel a much broader biological story, with potential implications for diagnostics, therapeutics, and regenerative medicine.

Q & A

What are the recommended methods for synthesizing and characterizing N1-Acetylspermidine-d6 Dihydrochloride to ensure isotopic purity?

Level : Basic
Methodological Answer :
Synthesis involves deuterium labeling via acetylation of spermidine using deuterated acetylating agents (e.g., acetic anhydride-d6) under anhydrous conditions. Post-synthesis, purify the compound using reverse-phase HPLC with a C18 column and a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile. Characterization requires high-resolution mass spectrometry (HRMS) to confirm molecular weight (260.20 g/mol + deuterium mass) and ¹H/²H NMR to verify deuterium incorporation at the N1 position. Isotopic purity (>98%) should be validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with calibration against non-deuterated standards .

What safety protocols should be followed when handling this compound in laboratory settings?

Level : Basic
Methodological Answer :
Adhere to institutional chemical hygiene plans, including:

  • Use of nitrile gloves, lab coats, and safety goggles in a fume hood.
  • Storage in airtight, desiccated containers at -20°C to prevent hygroscopic degradation.
  • Training documentation per OSHA standards, emphasizing spill management (neutralize with sodium bicarbonate) and waste disposal via EPA-approved protocols for deuterated compounds. Reference Safety Data Sheets (SDS) for emergency procedures .

How can researchers design experiments to investigate the role of this compound in enzyme kinetics studies?

Level : Advanced
Methodological Answer :
Design a kinetic assay using a target enzyme (e.g., spermidine/spermine acetyltransferase) with varying concentrations of acetyl-CoA and N1-Acetylspermidine-d6. Monitor reaction progress via stopped-flow spectrophotometry at 340 nm (NADH depletion). Include parallel experiments with non-deuterated N1-Acetylspermidine to quantify kinetic isotope effects (KIEs) on kcatk_{\text{cat}} and KmK_m. Data analysis should use Michaelis-Menten models, with error bars reflecting triplicate measurements. Address solvent isotope effects by maintaining consistent D2O/H2O ratios .

What methodologies are effective for studying the interaction of this compound with protein targets?

Level : Advanced
Methodological Answer :
For binding studies:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and inject compound dilutions (1–100 µM) in HEPES buffer (pH 7.4). Calculate KdK_d using Biacore evaluation software.
  • Isothermal Titration Calorimetry (ITC) : Perform titrations at 25°C with 20 µM protein and 200 µM compound. Fit data to a one-site binding model to determine ΔH and ΔS.
  • Deuterium Exchange Mass Spectrometry (DXMS) : Incubate protein-compound complexes in D2O, quench at timed intervals, and digest with pepsin. Identify protected regions via LC-MS to map interaction sites .

How should researchers address discrepancies in experimental data when using this compound as a metabolic tracer?

Level : Advanced
Methodological Answer :
Common discrepancies arise from isotopic impurity or metabolic interconversion. Mitigation strategies:

  • Purity Validation : Use LC-MS/MS to confirm isotopic enrichment (>98%) and rule out non-deuterated contaminants .
  • Metabolic Profiling : Employ stable isotope-resolved metabolomics (SIRM) with ¹³C-glucose tracing to distinguish tracer-specific pathways from endogenous spermidine metabolism.
  • Orthogonal Validation : Cross-check results with RNA-seq data to correlate metabolite levels with gene expression changes in polyamine biosynthesis pathways .

What analytical strategies are recommended for quantifying this compound in complex biological matrices?

Level : Advanced
Methodological Answer :
Develop a validated LC-MS/MS protocol:

  • Sample Preparation : Extract metabolites from plasma/tissue using methanol:water (80:20) with 0.1% formic acid. Include deuterated internal standards (e.g., N1-Acetylspermidine-d8) for normalization.
  • Chromatography : Use a HILIC column (2.1 × 100 mm, 1.7 µm) with gradient elution (5–95% acetonitrile in 10 mM ammonium formate).
  • Quantification : Generate calibration curves (1–1000 ng/mL) in matrix-matched samples. Report limits of detection (LOD) and quantification (LOQ) with precision ≤15% RSD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.